DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

Description

BenchChem offers high-quality DL-2-Amino-3-(hydroxy-amino)propionic acid-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-2-Amino-3-(hydroxy-amino)propionic acid-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(hydroxy(15N)amino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFOGXGRPDRQHS-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)[15NH]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Bioactivity of 2-Amino-3-(hydroxy-amino)propionic Acid: A Technical Guide for Researchers

Preamble: Navigating the Uncharted Territory of a Novel N-Hydroxy Amino Acid

In the vast landscape of amino acid biochemistry, the N-hydroxylated variants represent a fascinating yet underexplored frontier. This guide delves into the biological significance of 2-Amino-3-(hydroxy-amino)propionic acid, a molecule holding tantalizing therapeutic and biological potential. It is imperative to state at the outset that direct, in-depth research on this specific compound is nascent. Therefore, this document serves as both a summary of established principles derived from analogous N-hydroxy amino acids and a forward-looking manual to empower researchers in their investigation of this intriguing molecule. Our approach is one of scientific inference, building a robust framework of potential activities and a clear roadmap for their experimental validation.

The Chemical Identity and Inferred Biological Relevance

2-Amino-3-(hydroxy-amino)propionic acid, also known as β-(hydroxyamino)alanine, is a non-proteinogenic amino acid characterized by the presence of a hydroxyamino group (-NHOH) attached to the β-carbon of the propionic acid backbone. This functional group is the cornerstone of its predicted bioactivity.

Structural Analogy: A Window into Potential Function

The presence of the N-hydroxy moiety immediately draws parallels to other well-characterized N-hydroxy amino acids, suggesting a potential role in several key biological processes:

-

Enzyme Inhibition: The N-hydroxy group can act as a potent chelator of metal ions within enzyme active sites or as a mimic of transition states, leading to enzyme inhibition.

-

Biosynthetic Precursor: It may serve as a building block for the synthesis of more complex natural products with diverse biological activities.

-

Redox Activity: The hydroxyamino group can participate in redox reactions, potentially influencing cellular signaling pathways sensitive to oxidative stress.

Extrapolating Biological Activity from Well-Studied N-Hydroxy Amino Acids

To construct a hypothesis-driven framework for investigating 2-Amino-3-(hydroxy-amino)propionic acid, we will examine the established biological roles of two prominent N-hydroxy amino acids: N-hydroxy-L-arginine (NOHA) and N-hydroxy-ornithine.

N-hydroxy-L-arginine (NOHA): A Key Modulator of Nitric Oxide Signaling and Arginase Activity

NOHA is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS).[1] Furthermore, NOHA is a potent inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine.[2][3] This dual activity positions NOHA as a crucial regulator of the delicate balance between NO production and the urea cycle.

Caption: The initial step of hydroxamate siderophore biosynthesis.

Potential Biological Activities of 2-Amino-3-(hydroxy-amino)propionic Acid

Based on the activities of its structural cousins, we can propose the following potential biological activities for 2-Amino-3-(hydroxy-amino)propionic acid:

| Potential Biological Activity | Hypothesized Mechanism of Action | Analogous Compound |

| Enzyme Inhibition | Chelation of metal cofactors in the active site of metalloenzymes; transition state mimicry. | N-hydroxy-L-arginine (inhibits arginase) |

| Antimicrobial Activity | Interference with microbial metabolic pathways; precursor to a novel class of siderophores or antibiotics. | N-hydroxy-ornithine (precursor to siderophores) |

| Cytotoxicity/Antitumor Activity | Induction of apoptosis through modulation of redox-sensitive signaling pathways; inhibition of key enzymes in cancer cell metabolism. [4] | Various N-hydroxy compounds have shown cytotoxic effects. [4] |

| Modulation of Amino Acid Metabolism | Inhibition of enzymes involved in the metabolism of other amino acids. | N-hydroxy-L-arginine (modulates arginine metabolism) |

Experimental Protocols for Elucidating Biological Activity

To transition from hypothesis to empirical evidence, a systematic experimental approach is essential. The following protocols are adapted from established methodologies for studying N-hydroxy amino acids and can be tailored for the investigation of 2-Amino-3-(hydroxy-amino)propionic acid.

General Enzyme Inhibition Assay

This protocol provides a framework for screening 2-Amino-3-(hydroxy-amino)propionic acid against a panel of enzymes, particularly metalloenzymes.

Rationale: The N-hydroxyamino group is a known metal chelator. This assay will determine if the compound can inhibit enzymes that rely on metal cofactors for their catalytic activity.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the target enzyme in its recommended buffer.

-

Prepare a stock solution of the enzyme's substrate. The final concentration used in the assay should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibition. [5]2. Inhibitor Preparation:

-

Prepare a stock solution of 2-Amino-3-(hydroxy-amino)propionic acid in a suitable solvent (e.g., water or DMSO).

-

Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup (96-well plate format):

-

To each well, add the assay buffer.

-

Add the desired concentration of 2-Amino-3-(hydroxy-amino)propionic acid or vehicle control.

-

Add the enzyme solution to all wells except for the no-enzyme control.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately measure the rate of product formation or substrate depletion using a microplate reader at the appropriate wavelength for the specific assay. The reaction should be monitored over a time course where the product formation is linear.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis. [6]

-

Nitric Oxide Synthase (NOS) Activity Assay

This assay will determine if 2-Amino-3-(hydroxy-amino)propionic acid can act as a substrate or inhibitor of NOS.

Rationale: Given that NOHA is an intermediate in NO synthesis, it is plausible that other N-hydroxy amino acids could interact with NOS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in NOS assay buffer. [7] * Determine the protein concentration of the lysates.

-

-

Assay Reaction:

-

In a 96-well plate, add the cell/tissue homogenate or purified NOS enzyme.

-

Add the necessary cofactors for NOS activity, including NADPH, FAD, FMN, and tetrahydrobiopterin. [7] * Add the NOS substrate, L-arginine. For inhibitor studies, also add varying concentrations of 2-Amino-3-(hydroxy-amino)propionic acid. To test if it is a substrate, omit L-arginine and add the test compound.

-

Incubate at 37°C for a defined period (e.g., 1 hour).

-

-

Nitrite/Nitrate Measurement (Griess Assay):

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the amount of nitrite/nitrate produced using a standard curve generated with known concentrations of sodium nitrite.

-

Determine the effect of 2-Amino-3-(hydroxy-amino)propionic acid on NOS activity.

-

Arginase Inhibition Assay

This assay will assess the inhibitory potential of 2-Amino-3-(hydroxy-amino)propionic acid on arginase activity.

Rationale: The structural similarity to NOHA, a known arginase inhibitor, makes this a primary target for investigation.

Step-by-Step Methodology:

-

Sample and Reagent Preparation:

-

Prepare cell lysates or use purified arginase.

-

Prepare a 5x substrate buffer containing L-arginine and MnCl2 (a cofactor for arginase). [2][9]2. Inhibition Assay:

-

In a 96-well plate, add the sample (lysate or purified enzyme).

-

Add varying concentrations of 2-Amino-3-(hydroxy-amino)propionic acid or a known inhibitor (e.g., NOHA) as a positive control.

-

Add the 5x substrate buffer to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 2 hours). [2][9]3. Urea Detection:

-

Stop the reaction by adding a urea reagent containing a chromogen that reacts specifically with the urea produced. [2][9] * Incubate at room temperature for 60 minutes to allow for color development. [9]4. Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 430 nm).

-

Calculate the arginase activity based on a urea standard curve.

-

Determine the IC50 of 2-Amino-3-(hydroxy-amino)propionic acid for arginase inhibition.

-

Siderophore Production Assay (CAS Assay)

This assay can be used to determine if 2-Amino-3-(hydroxy-amino)propionic acid can influence siderophore production in microorganisms.

Rationale: As an N-hydroxy amino acid, it could potentially be a precursor for or an inhibitor of siderophore biosynthesis.

Step-by-Step Methodology:

-

Microorganism Culture:

-

Culture a known siderophore-producing microorganism (e.g., Pseudomonas aeruginosa) in an iron-limited medium.

-

In test cultures, supplement the medium with varying concentrations of 2-Amino-3-(hydroxy-amino)propionic acid.

-

-

CAS Assay Solution Preparation:

-

Prepare the Chrome Azurol S (CAS) assay solution. This solution is a deep blue complex of CAS, iron(III), and a detergent.

-

-

Siderophore Detection:

-

Collect the culture supernatant by centrifugation.

-

Mix the supernatant with the CAS assay solution.

-

In the presence of siderophores, the iron will be chelated from the CAS complex, resulting in a color change from blue to orange/yellow.

-

-

Data Analysis:

-

Measure the absorbance at 630 nm. A decrease in absorbance indicates siderophore production.

-

Quantify the effect of 2-Amino-3-(hydroxy-amino)propionic acid on siderophore production relative to the control culture.

-

Cytotoxicity Assay (MTT Assay)

This assay will determine the cytotoxic effects of 2-Amino-3-(hydroxy-amino)propionic acid on various cell lines.

Rationale: N-hydroxy compounds can exhibit cytotoxicity, and this assay will establish a dose-response relationship.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of 2-Amino-3-(hydroxy-amino)propionic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Concluding Remarks and Future Directions

The biological activity of 2-Amino-3-(hydroxy-amino)propionic acid remains a compelling enigma. The structural analogies to well-characterized N-hydroxy amino acids provide a strong foundation for hypothesizing its involvement in critical biological pathways, including enzyme inhibition, microbial metabolism, and cellular signaling. The experimental protocols detailed in this guide offer a clear and robust framework for researchers to systematically investigate these potential activities.

Future research should focus on:

-

Enzyme screening: A broad-based screening against a panel of metalloenzymes and key metabolic enzymes.

-

Antimicrobial studies: Investigation of its effects on a range of pathogenic bacteria and fungi, including mechanistic studies to determine if it interferes with siderophore biosynthesis or other essential pathways.

-

Cellular and in vivo studies: Elucidation of its effects on mammalian cells and in animal models to understand its potential therapeutic or toxicological properties.

The exploration of 2-Amino-3-(hydroxy-amino)propionic acid holds the promise of uncovering novel biological mechanisms and potentially new therapeutic agents. This guide is intended to be a catalyst for such discoveries, empowering the scientific community to illuminate the biological role of this intriguing molecule.

References

-

Biological Activity of N-Hydroxy-L-Arginine - Jon Fukuto - Grantome. (URL: [Link])

-

N-Acyl-N-hydroxy-L-ornithine amino acids found in fungal hydroxamate... - ResearchGate. (URL: [Link])

-

N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed. (URL: [Link])

-

Characterization of the Ornithine Hydroxylation Step in Albachelin Biosynthesis - PMC - NIH. (URL: [Link])

-

SidF, a dual substrate N5-acetyl-N5-hydroxy-L-ornithine transacetylase involved in Aspergillus fumigatus siderophore biosynthesis - PMC - PubMed Central. (URL: [Link])

-

EnzyChrom™ Nitric Oxide Synthase Assay Kit - BioAssay Systems. (URL: [Link])

-

New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - MDPI. (URL: [Link])

-

The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC - NIH. (URL: [Link])

-

Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine - PubMed. (URL: [Link])

-

Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form | PLOS One - Research journals. (URL: [Link])

-

Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (URL: [Link])

-

Amino Acid Analysis Overview - Bio-Synthesis. (URL: [Link])

-

Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed. (URL: [Link])

-

N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L ... - PubMed. (URL: [Link])

-

Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC - PubMed Central. (URL: [Link])

-

New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - MDPI. (URL: [Link])

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

-

25.4: Analysis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

-

Cellular Assays - Biochemical & Molecular - Amino Acids and Protein Assays. (URL: [Link])

-

In Vitro Assays | Cell-based Assays - AXXAM. (URL: [Link])

-

N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (URL: [Link])

-

N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity - RSC Publishing. (URL: [Link])

-

A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry - PubMed. (URL: [Link])

-

An update of label-free protein target identification methods for natural active products. (URL: [Link])

-

Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC - PubMed Central. (URL: [Link])

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (URL: [Link])

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

chemical properties of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

An In-Depth Technical Guide to the Chemical Properties of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-3-(hydroxy-amino)propionic acid is a non-canonical amino acid characterized by the presence of a hydroxylamino group. The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into this molecule creates a powerful tool for a variety of research applications, particularly in the fields of biochemistry, drug development, and metabolomics.[1][] Unlike the naturally abundant ¹⁴N, the ¹⁵N isotope possesses a nuclear spin of 1/2, making it NMR-active and allowing it to be distinguished by mass spectrometry, providing a non-radioactive method for tracing the fate of molecules in biological systems.[3]

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and handling of DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N. The insights and protocols herein are designed to equip researchers with the necessary knowledge to effectively utilize this isotopically labeled compound in their studies. Stable isotope-labeled amino acids are invaluable for precisely tracking metabolic pathways, quantifying protein turnover, and elucidating drug-target interactions.[4][5] The ¹⁵N label allows for the differentiation and quantification of the labeled compound from its endogenous counterparts, enhancing the sensitivity and accuracy of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

Physicochemical and Structural Properties

The fundamental properties of DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N are summarized below. These properties are critical for designing experiments, preparing solutions, and interpreting analytical data.

Chemical Structure

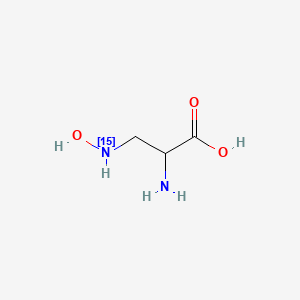

The structure of DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N features a chiral center at the alpha-carbon and two nitrogen atoms, one in the primary amino group and one in the hydroxylamino group. The ¹⁵N label can be incorporated at either or both nitrogen positions, though it is typically specified by the supplier. For the purpose of this guide, we will assume labeling at the hydroxylamino nitrogen, as specified in PubChem CID 46780281.[6]

Caption: 2D structure of DL-2-Amino-3-(hydroxy-[¹⁵N]amino)propionic acid.

Core Physicochemical Data

The table below summarizes the key computed and experimentally available properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-3-(hydroxy([¹⁵N])amino)propanoic acid | [6] |

| CAS Number | 1219426-14-8 | [6][7][8] |

| Molecular Formula | C₃H₈N¹⁵N O₃ | [6][9] |

| Molecular Weight | 121.10 g/mol | [6][10] |

| Appearance | Off-White Solid | [10][11] |

| Storage Temperature | 2-8°C, Refrigerator | [10] |

Synthesis and Purification

The synthesis of isotopically labeled amino acids can be achieved through chemical synthesis or biological production.[4][5] For a non-canonical amino acid like DL-2-Amino-3-(hydroxy-amino)propionic acid-¹⁵N, chemical synthesis offers precise control over the incorporation of the ¹⁵N label.[4] Below is a proposed synthetic workflow, based on established organic chemistry principles for amino acid synthesis.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a suitable protected serine derivative and a ¹⁵N-labeled hydroxylamine source. The choice of protecting groups is critical to prevent unwanted side reactions and to ensure the stability of the intermediates.

Caption: Proposed workflow for the chemical synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized representation and would require optimization for specific reagents and conditions.

-

Activation of the Hydroxyl Group:

-

Dissolve Boc-DL-Serine methyl ester in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a suitable base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.

-

Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Nucleophilic Substitution with ¹⁵N-hydroxylamine:

-

Prepare a solution of the activated serine derivative in a polar aprotic solvent (e.g., dimethylformamide).

-

In a separate flask, prepare the ¹⁵N-labeled nucleophile. A protected form such as N-Boc-¹⁵N-hydroxylamine may be used with a base to generate the nucleophile in situ. Direct incorporation using precursors like ¹⁵NH₄Cl is also a method for synthesizing ¹⁵N labeled compounds.[1]

-

Add the ¹⁵N-hydroxylamine solution to the activated serine derivative.

-

Heat the reaction mixture (e.g., 50-70°C) and stir for several hours to overnight, monitoring by TLC.

-

After the reaction is complete, cool the mixture and perform a work-up, which may involve dilution with water and extraction.

-

-

Deprotection:

-

Dissolve the protected product from the previous step in a strong acidic solution (e.g., 6N HCl).[12]

-

Heat the mixture under reflux for several hours to hydrolyze the ester and remove the Boc protecting groups.

-

Monitor the deprotection by TLC or LC-MS.

-

After completion, cool the solution and remove the acid under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in a suitable buffer and purify using ion-exchange chromatography to separate the desired amino acid from unreacted starting materials and by-products.

-

Collect the fractions containing the product, pool them, and lyophilize to obtain the final product as a solid.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Analytical Workflow

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 4. chempep.com [chempep.com]

- 5. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]

- 6. D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid | C3H8N2O3 | CID 46780281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DL-2-Amino-3-(hydroxy-amino)propionic acid-15N|1219426-14-8|MSDS [dcchemicals.com]

- 8. 1219426-14-8|DL-2-Amino-3-(hydroxy-amino)propionic acid-15N|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. guidechem.com [guidechem.com]

- 12. alexandraatleephillips.com [alexandraatleephillips.com]

An In-depth Technical Guide to 2-Amino-3-(hydroxyamino)propionic Acid: From Synthesis to Biological Interface

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2-Amino-3-(hydroxyamino)propionic acid, also known as 3-(hydroxyamino)alanine. This non-proteinogenic amino acid has garnered interest within the scientific community for its unique structural features and potential biological activities. This document delves into the synthetic routes for its preparation, methods for its isolation and characterization, and an exploration of its biological significance and potential applications.

Introduction and Chemical Profile

2-Amino-3-(hydroxyamino)propionic acid is a fascinating structural analog of the common amino acid alanine, distinguished by the presence of a hydroxyamino group at the beta-position. This functional group imparts distinct chemical properties and reactivity compared to its proteinogenic counterpart.

Table 1: Chemical and Physical Properties of 2-Amino-3-(hydroxyamino)propionic Acid

| Property | Value | Source |

| Molecular Formula | C₃H₈N₂O₃ | |

| Molecular Weight | 120.11 g/mol | |

| IUPAC Name | 2-amino-3-(hydroxyamino)propanoic acid | |

| Synonyms | 3-(hydroxyamino)alanine, D,L-2-Amino-3-(hydroxyamino)propionic Acid | |

| CAS Number | 5854-94-4 |

Note: While the initial discovery and isolation of 2-Amino-3-(hydroxyamino)propionic acid from a natural source or its first chemical synthesis is not extensively documented in readily available literature, its study as a novel amino acid analog continues in various research contexts.

Synthesis and Isolation Strategies

The primary route for obtaining 2-Amino-3-(hydroxyamino)propionic acid is through chemical synthesis. A common and effective method involves the reduction of a 3-(hydroxyimino)propanoic acid precursor.

Synthetic Pathway Overview

The synthesis generally proceeds through a two-step process starting from a suitable propanoic acid derivative. The key transformation is the reduction of an oxime (hydroxyimino group) to a hydroxyamino group.

Detailed Experimental Protocol: Reduction of 3-(Hydroxyimino)propanoic Acid

This protocol outlines a laboratory-scale synthesis of D,L-2-Amino-3-(hydroxyamino)propionic acid.

Materials:

-

3-(Hydroxyimino)propanoic acid

-

Zinc dust

-

Formic acid

-

Iron dust (catalytic amount)

-

Methanol

-

Diethyl ether

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 3-(hydroxyimino)propanoic acid in a mixture of formic acid and methanol.

-

Addition of Reducing Agents: To the stirred suspension, add a catalytic amount of iron dust followed by the portion-wise addition of zinc dust. The addition of zinc should be controlled to manage the exothermic nature of the reaction.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for approximately 2 hours. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter to remove the remaining zinc and iron dust.

-

Purification: Concentrate the filtrate under reduced pressure to obtain a crude product. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield D,L-2-Amino-3-(hydroxyamino)propionic acid as a solid.

Characterization and Analytical Methods

The structural elucidation and confirmation of 2-Amino-3-(hydroxyamino)propionic acid rely on a combination of spectroscopic and spectrometric techniques.

Table 2: Analytical Data for 2-Amino-3-(hydroxyamino)propionic Acid

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the α-carbon, β-carbon, and the protons of the amino and hydroxyamino groups. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Resonances for the three carbon atoms of the propionic acid backbone, including the carboxylic acid carbon, the α-carbon, and the β-carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the functional groups present, such as the O-H and N-H stretches of the hydroxyamino and amino groups, and the C=O stretch of the carboxylic acid. |

Biological Activity and Potential Applications

While extensive biological studies on 2-Amino-3-(hydroxyamino)propionic acid are still emerging, its structural similarity to other biologically active amino acids suggests several potential areas of interest for researchers in drug discovery and development.

Mechanism of Action

The presence of the hydroxyamino group introduces a unique chemical reactivity that may allow it to interact with biological targets in novel ways. It is hypothesized that 2-Amino-3-(hydroxyamino)propionic acid could act as:

-

An enzyme inhibitor: The hydroxyamino group could potentially chelate metal ions in the active sites of metalloenzymes or participate in redox reactions that inactivate enzymes.

-

A metabolic disruptor: It may be recognized by amino acid transporters and metabolic enzymes, potentially interfering with normal cellular processes.

-

A precursor for bioactive molecules: The unique functionality could serve as a handle for the synthesis of more complex molecules with therapeutic potential.

An In-Depth Technical Guide to DL-2-Amino-3-(hydroxy-amino)propionic acid-15N for Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N. We will delve into the sourcing and economic considerations for this specialized isotopic compound, followed by a detailed exploration of its core applications, complete with actionable experimental protocols. This document is designed to bridge the gap between theoretical understanding and practical implementation, empowering researchers to leverage the unique capabilities of this non-canonical, stable isotope-labeled amino acid.

Introduction: The Significance of 15N-Labeled Non-Canonical Amino Acids

Stable isotope labeling has become an indispensable tool in the life sciences, offering a non-radioactive means to trace metabolic pathways, quantify protein dynamics, and elucidate drug mechanisms.[1] Nitrogen-15 (¹⁵N), a stable isotope, is particularly valuable for these studies due to its nuclear spin of 1/2, which makes it ideal for Nuclear Magnetic Resonance (NMR) spectroscopy, and its mass difference from the abundant ¹⁴N, enabling precise detection by mass spectrometry (MS).[1]

DL-2-Amino-3-(hydroxy-amino)propionic acid-15N is a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids. Its unique structure, combined with the ¹⁵N label, opens up specialized applications in metabolomics, drug development, and proteomics.[2][3][4] This guide will provide the technical insights necessary to effectively utilize this compound in a research setting.

Sourcing and Pricing of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N

The acquisition of specialized isotopic compounds is a critical first step in experimental design. Several reputable suppliers offer DL-2-Amino-3-(hydroxy-amino)propionic acid-15N, though pricing and availability can vary.

Identified Suppliers

A survey of the market has identified the following suppliers for DL-2-Amino-3-(hydroxy-amino)propionic acid-15N (CAS No: 1219426-14-8):

-

MedChemExpress: Lists the compound for research use, highlighting its application as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4]

-

Santa Cruz Biotechnology: Offers the compound as a biochemical for proteomics research.[5]

-

Pharmaffiliates: Provides the highly pure compound and requires user registration for pricing and availability.

-

BLDpharm: Lists the compound with its CAS number and notes the need for cold-chain transportation.

-

ChemExpress: Offers the product and provides specific pricing for various quantities.

Comparative Pricing Analysis

Pricing for highly specialized chemical reagents like DL-2-Amino-3-(hydroxy-amino)propionic acid-15N is subject to change based on purity, quantity, and supplier. The following table provides an overview of available pricing to aid in budget planning. It is important to note that many suppliers require a direct inquiry or user login to access current pricing.

| Supplier | Compound | Quantity | Price (USD) | Notes |

| ChemExpress | DL-2-Amino-3-(hydroxy-amino)propionic acid-15N | 1 mg | $310 | Price as of early 2026. |

| 10 mg | $2,396 | |||

| MyBioSource | D,L-2-Amino-3-(hydroxyamino)propionic Acid (unlabeled) | 10 mg | $500 | Price for the unlabeled analogue, for reference. |

| MySkinRecipes | L-Phenylalanine-15N | $74.17 | Example pricing for a common 15N-labeled amino acid. | |

| L-Threonine-15N | $243.65 | Example pricing for a common 15N-labeled amino acid. | ||

| L-Alanine-15N | $358.10 | Example pricing for a common 15N-labeled amino acid. | ||

| Sigma-Aldrich | Glycine-1-13C,15N | $418.00 | Example pricing for a dually labeled amino acid. | |

| Cenmed | Cell Free Amino Acid Mixture-15N | $417.59 | Price for a mixture of 15N-labeled amino acids. |

Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for the most up-to-date quotations.

Core Applications and Experimental Workflows

The primary utility of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N lies in its application as a tracer and an internal standard in quantitative analytical techniques.[4] Its non-canonical nature means it can be used to probe specific metabolic pathways or act as an internal standard without interfering with the analysis of naturally occurring amino acids.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Principle: Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of molecules in complex mixtures. A known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample. The ratio of the signal from the endogenous, unlabeled analyte to the signal from the labeled internal standard in the mass spectrometer allows for precise quantification, correcting for sample loss during preparation and variations in instrument response.

Experimental Workflow:

Caption: Workflow for quantitative analysis using a 15N-labeled internal standard.

Detailed Protocol for using DL-2-Amino-3-(hydroxy-amino)propionic acid-15N as an Internal Standard:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a small amount of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N.

-

Dissolve it in a suitable solvent (e.g., methanol/water) to create a concentrated stock solution.

-

Perform serial dilutions to create a working solution at a concentration appropriate for your expected analyte levels.

-

-

Sample Preparation:

-

To your biological sample (e.g., 100 µL of plasma or cell lysate), add a precise volume of the internal standard working solution.

-

Perform protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol).

-

Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a Liquid Chromatography (LC) method to achieve chromatographic separation of your analyte of interest from other matrix components.

-

Optimize the Mass Spectrometry (MS) parameters for both the unlabeled analyte and the ¹⁵N-labeled internal standard. This typically involves identifying the precursor ion and one or two product ions for each in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

-

Inject the prepared sample onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the unlabeled analyte and the ¹⁵N-labeled internal standard.

-

Calculate the peak area ratio (unlabeled analyte / ¹⁵N-labeled internal standard).

-

Prepare a calibration curve using known concentrations of the unlabeled analyte spiked with the same amount of the internal standard.

-

Determine the concentration of the analyte in your sample by comparing its peak area ratio to the calibration curve.

-

Metabolic Tracing Studies

Principle: By introducing a ¹⁵N-labeled compound into a biological system, researchers can trace the metabolic fate of the nitrogen atom. This is particularly useful for studying the biosynthesis and degradation of nitrogen-containing molecules and understanding metabolic flux.[1] As a non-canonical amino acid, DL-2-Amino-3-(hydroxy-amino)propionic acid-15N can be used to probe specific enzymatic pathways that may recognize it as a substrate.

Experimental Workflow:

Caption: General workflow for a metabolic tracing experiment using a 15N-labeled compound.

Detailed Protocol for a Cell-Based ¹⁵N Tracing Experiment:

-

Cell Culture and Labeling:

-

Culture your cells of interest to the desired confluency.

-

Prepare a labeling medium by supplementing the normal growth medium with DL-2-Amino-3-(hydroxy-amino)propionic acid-15N at a final concentration to be determined empirically (e.g., in the low millimolar range).

-

Remove the old medium and replace it with the labeling medium.

-

Incubate the cells for various time points to monitor the kinetics of uptake and metabolism.

-

-

Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled compound.

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS or NMR Analysis:

-

Analyze the metabolite extracts by high-resolution mass spectrometry to identify potential downstream metabolites containing the ¹⁵N label. This is done by looking for mass shifts corresponding to the incorporation of one or more ¹⁵N atoms.

-

Alternatively, for structural elucidation of novel metabolites, ¹⁵N NMR spectroscopy can be employed.

-

-

Data Analysis and Pathway Mapping:

-

Use metabolomics software to identify and quantify the ¹⁵N-labeled metabolites.

-

Map the identified labeled compounds onto known metabolic pathways to elucidate the metabolic fate of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N.

-

NMR-Based Drug-Protein Interaction Studies

Principle: NMR spectroscopy is a powerful tool for studying drug-protein interactions at atomic resolution. By labeling either the protein or the ligand with ¹⁵N, changes in the chemical environment upon binding can be monitored.[6][7][8] When a ¹⁵N-labeled small molecule like DL-2-Amino-3-(hydroxy-amino)propionic acid-15N (or a derivative thereof) binds to a protein, the signals from the ¹⁵N nucleus in the NMR spectrum can shift or broaden, providing information about the binding event and the nature of the interaction.

Experimental Workflow:

Caption: Workflow for studying drug-protein interactions using NMR with a 15N-labeled ligand.

Detailed Protocol for ¹⁵N Ligand-Observed NMR:

-

Sample Preparation:

-

Prepare a stock solution of your purified target protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).

-

Prepare a stock solution of DL-2-Amino-3-(hydroxy-amino)propionic acid-15N in the same buffer.

-

Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled ligand and increasing concentrations of the target protein.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional (1D) ¹⁵N NMR spectrum or a two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum for each sample in the titration series. The 2D HSQC experiment is generally preferred as it provides better resolution and proton chemical shift information.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Observe changes in the chemical shifts and/or line broadening of the signals from the ¹⁵N-labeled ligand as the protein concentration increases. These changes are indicative of binding.

-

By fitting the chemical shift perturbation data to a binding isotherm, the dissociation constant (Kd) of the interaction can be determined.

-

Concluding Remarks

DL-2-Amino-3-(hydroxy-amino)propionic acid-15N is a valuable tool for researchers in drug development and metabolic research. Its utility as a non-canonical, isotopically labeled compound allows for precise quantitative studies and the probing of specific biological pathways without interference from endogenous molecules. While the synthesis of such a specialized compound is complex, its commercial availability from several suppliers makes it accessible to the broader research community. The experimental workflows and protocols detailed in this guide provide a solid foundation for the practical application of this and similar labeled compounds in a modern research setting. As with any advanced technique, careful experimental design and optimization are paramount to achieving robust and reproducible results.

References

-

Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells. Proceedings of the National Academy of Sciences, 103(25), 9482-9487. Available at: [Link]

-

Huang, Y., & Liu, T. (2018). Therapeutic Applications of Genetic Code Expansion. Synthetic and Systems Biotechnology, 3(3), 150-158. Available at: [Link]

-

Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. Available at: [Link]

-

Burkart, M. D., & Sharpless, K. B. (2001). In-Cell NMR Spectroscopy to Study Protein–Drug Interactions. In Methods in Enzymology (Vol. 339, pp. 20-43). Academic Press. Available at: [Link]

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 843. Available at: [Link]

-

Angulo, J., & Nieto, P. M. (2011). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Medicinal Chemistry Communications, 2(10), 969-991. Available at: [Link]

- Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Vertex AI Search.

-

Renaudet, O., & Fesik, S. W. (2007). Protein–Ligand Interactions Studied by NMR. In Protein NMR Techniques (pp. 343-363). Humana Press. Available at: [Link]

-

Pell, A. J., & Fesik, S. W. (2013). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews, 113(8), 6056-6101. Available at: [Link]

-

Hooi, Y. Y., & Tirrell, D. A. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience, 2(12), 726-731. Available at: [Link]

-

Xu, R., & Du, J. (2021). Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol, 11(4), e3925. Available at: [Link]

-

Lang, K., & Chin, J. W. (2014). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 8(1), 1-13. Available at: [Link]

-

MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Retrieved January 15, 2026, from [Link]

-

Junghans, P., & Faust, H. (1980). [Standardized 15N-tracer method for the assessment of protein metabolism in clinical practice]. Zeitschrift für die gesamte innere Medizin und ihre Grenzgebiete, 35(21), 753-759. Available at: [Link]

-

Regnier, F. E., & Carr, S. A. (2012). The implementation of internal standards in quantitative bioanalysis is an accepted and common procedure. Clinical Chemistry, 58(7), 1087-1089. Available at: [Link]

-

Rütting, T., Huygens, D., Staelens, J., Müller, C., & Boeckx, P. (2011). Advances in 15N-tracing experiments: new labelling and data analysis approaches. Biochemical Society Transactions, 39(1), 279-283. Available at: [Link]

-

Previs, S. F., & Kelley, D. E. (2008). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Proteome Research, 7(5), 2097-2103. Available at: [Link]

-

Rayam, P., & Kumar, A. (2021). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13. Available at: [Link]

-

Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. In Methods in Molecular Biology (Vol. 1549, pp. 245-254). Humana Press. Available at: [Link]

-

Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., ... & Carr, S. A. (2009). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Nature Methods, 6(4), 257-264. Available at: [Link]

-

Gande, S. L., & Kumar, A. (2024). Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. Current Organic Synthesis, 21(1), 1-20. Available at: [Link]

-

PubChem. (n.d.). D,L-2-Amino-3-(hydroxy-15N-amino)propionic Acid. Retrieved January 15, 2026, from [Link]

-

SUMS. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). Process for producing propionic acid derivatives.

- Google Patents. (n.d.). Synthesis and resolution of propionic acid derivatives.

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. Non-Canonical Amino Acids in the Interrogation of Cellular Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 7. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

metabolic fate of 2-Amino-3-(hydroxy-amino)propionic acid

An In-Depth Technical Guide on the Metabolic Fate of 2-Amino-3-(hydroxyamino)propionic acid

Authored by: A Senior Application Scientist

Abstract

2-Amino-3-(hydroxyamino)propionic acid, also known as β-(hydroxyamino)alanine (BHA), is a non-proteinogenic amino acid of significant interest due to its structural similarity to other neuroactive compounds and its potential role as a metabolic intermediate. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of BHA. We will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, explore the key enzymatic transformations it undergoes, and present state-of-the-art methodologies for its analysis in biological matrices. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, toxicology, and drug development who are investigating the biological implications of this and related compounds.

Introduction: The Significance of 2-Amino-3-(hydroxyamino)propionic acid (BHA)

2-Amino-3-(hydroxyamino)propionic acid (BHA) is a fascinating molecule that sits at the crossroads of amino acid metabolism and toxicology. Structurally, it is an analog of the common amino acid alanine, with a hydroxylamine group substituting a hydrogen on the beta-carbon. This seemingly minor modification has profound implications for its chemical reactivity and biological activity.

Historically, interest in BHA has been closely tied to the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been implicated in neurodegenerative diseases. BHA is a proposed precursor or metabolite in the biological cycling of BMAA, making an understanding of its metabolic fate critical for elucidating the toxicological pathways of BMAA. Furthermore, the inherent reactivity of the hydroxylamine group suggests that BHA may have its own distinct biological effects, potentially through interactions with cellular macromolecules or by participating in redox cycling.

This guide will provide a detailed exploration of the known and hypothesized metabolic pathways of BHA, offering a foundation for future research and a practical framework for its experimental investigation.

Physicochemical Properties of BHA

A thorough understanding of the physicochemical properties of a molecule is fundamental to predicting its biological behavior. The key properties of BHA are summarized in the table below.

| Property | Value | Implication for Metabolism |

| Molecular Formula | C₃H₈N₂O₃ | --- |

| Molecular Weight | 120.11 g/mol | Influences diffusion and transport across membranes. |

| Structure | A zwitterionic amino acid with a polar hydroxylamine group. | High water solubility, likely requiring active transport for cell entry. |

| pKa values | Similar to other amino acids (approx. 2 for carboxyl, 9-10 for amino). The hydroxylamine group's pKa is also relevant. | The charge state at physiological pH will affect receptor binding and transport. |

| Reactivity | The hydroxylamine group is a potent nucleophile and can undergo oxidation-reduction reactions. | Susceptible to enzymatic and non-enzymatic transformations. Potential for covalent modification of cellular targets. |

Absorption and Distribution

The absorption and distribution of BHA are critical determinants of its systemic exposure and target organ concentration. While specific studies on the pharmacokinetics of BHA are limited, we can infer its likely behavior based on its structure as an amino acid analog.

Intestinal Absorption

Given its structural similarity to alanine and other small neutral amino acids, it is highly probable that BHA is absorbed from the small intestine via amino acid transporters. The primary candidates are the sodium-dependent neutral amino acid transporters (such as ASCT2) and the L-type amino acid transporters (LATs).

Blood-Brain Barrier Transport

A crucial question for any neuroactive or neurotoxic compound is its ability to cross the blood-brain barrier (BBB). The presence of specific amino acid transporters on the BBB, such as LAT1, suggests a potential mechanism for BHA to enter the central nervous system. The competition of BHA with essential amino acids for these transporters could also be a significant factor in its neurotoxicity.

Cellular Uptake

Once in the systemic circulation, BHA is likely taken up by various cells throughout the body, again utilizing a range of amino acid transporters. The specific transporters involved will dictate the tissue distribution of BHA and its access to intracellular metabolic enzymes.

The Metabolic Landscape of BHA

The metabolism of BHA is complex, involving several potential enzymatic and non-enzymatic pathways. The hydroxylamine moiety is the primary site of its biotransformation.

Key Metabolic Transformations

The known and hypothesized metabolic pathways of BHA are illustrated in the diagram below. These pathways highlight the conversion of BHA to various downstream metabolites, some of which may have their own biological activities.

Methodological & Application

incorporation of 15N labeled amino acids into proteins

<APPLICATION NOTE & PROTOCOL

Introduction: The Power of Seeing the Unseen

In the intricate landscape of cellular biology and drug discovery, understanding the dynamics of the proteome is paramount. Proteins are the workhorses of the cell, and their abundance, turnover, and interactions govern nearly every biological process. Nitrogen-15 (¹⁵N) isotopic labeling is a transformative technique that allows researchers to render proteins "visible" to analytical instruments like mass spectrometers and NMR spectrometers.[1][2] By replacing the common ¹⁴N atom with its heavier, non-radioactive sibling, ¹⁵N, we can trace, quantify, and characterize proteins with exceptional precision.[1][2]

This guide provides an in-depth exploration of the principles and methodologies for incorporating ¹⁵N labeled amino acids into proteins. We will delve into the causality behind experimental choices, provide validated protocols for key workflows, and showcase how this powerful technique accelerates research and drug development. Whether you are quantifying proteome-wide changes, studying protein-drug interactions, or elucidating protein structure, mastering ¹⁵N labeling is an essential skill.[1][3]

Fundamental Principles of ¹⁵N Labeling

The core principle of ¹⁵N labeling is metabolic incorporation.[4][5] Organisms or cells are provided with nutrients—specifically amino acids—in which the nitrogen atoms have been enriched with the ¹⁵N isotope. As the cells synthesize new proteins, they naturally incorporate these "heavy" amino acids.[6][7] This creates a distinct mass shift in the labeled proteins and their constituent peptides, allowing them to be differentiated from their unlabeled ("light") counterparts by mass spectrometry (MS) or detected by nuclear magnetic resonance (NMR) spectroscopy.[1][8]

Why use ¹⁵N?

-

Stable and Non-Radioactive: Unlike radioactive isotopes, ¹⁵N is stable, posing no safety hazards and allowing for long-term studies without concerns of decay.[1]

-

Ubiquitous in Proteins: Nitrogen is a fundamental component of every amino acid, ensuring that ¹⁵N labeling can be applied to the entire proteome.[2]

-

NMR-Active: The ¹⁵N nucleus has a nuclear spin of 1/2, making it ideal for NMR studies to investigate protein structure, dynamics, and interactions at atomic resolution.[1][8]

Labeling Strategies: A Method for Every Question

The choice of labeling strategy is dictated by the biological question, the experimental system, and the analytical method. Two primary approaches dominate the field: specific amino acid labeling and uniform labeling.

| Labeling Strategy | Description | Primary Application | Key Advantage |

| Specific Labeling (e.g., SILAC) | Only specific essential amino acids (e.g., Lysine, Arginine) are provided in heavy isotope form.[4][6] | Quantitative Proteomics (MS) | Ensures that every tryptic peptide (except the C-terminus) contains a label, simplifying quantification.[4] |

| Uniform Labeling | All available nitrogen sources (e.g., ¹⁵NH₄Cl) or a complete mixture of ¹⁵N-amino acids are heavy.[9][10] | Structural Biology (NMR), Proteome-wide Turnover (MS) | Comprehensive labeling of all nitrogen atoms in the protein is ideal for heteronuclear NMR experiments.[8][9] |

Core Applications in Research and Drug Development

The ability to distinguish and quantify proteins based on their isotopic signature makes ¹⁵N labeling a cornerstone of modern biological research.

-

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for comparing the relative abundance of thousands of proteins between different cell states (e.g., treated vs. untreated).[4][5][11] This is invaluable for identifying drug targets, understanding disease mechanisms, and discovering biomarkers.[1][4]

-

Protein Turnover and Dynamics: By performing pulse-chase experiments with ¹⁵N labeled amino acids, researchers can measure the synthesis and degradation rates of proteins, providing deep insights into protein homeostasis.[4][12]

-

Structural Biology (NMR): Uniform ¹⁵N labeling is essential for protein NMR studies.[3][10] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment generates a unique signal for each amino acid residue, creating a "fingerprint" of the protein.[8][9] This is used to confirm proper folding, map binding sites of drug candidates, and solve three-dimensional structures.[3][8][13]

-

Drug Target Engagement: Changes in the ¹H-¹⁵N HSQC spectrum of a labeled protein upon addition of a compound provide direct evidence of binding and can map the interaction site on the protein's surface.[3][13]

Experimental Workflows & Protocols

Workflow for Quantitative Proteomics via SILAC

The SILAC workflow is a robust method for accurate protein quantification.[11] It minimizes experimental variability by allowing for the mixing of cell populations at the very beginning of the sample preparation process.[5]

Caption: SILAC experimental workflow.

Protocol 1: SILAC Labeling of Adherent Mammalian Cells

This protocol describes the process for labeling two populations of a mammalian cell line (e.g., HeLa, HEK293T) for a typical quantitative proteomics experiment.

Rationale: The key to successful SILAC is ensuring complete incorporation of the labeled amino acids into the proteome. This is achieved by culturing the cells for a sufficient number of doublings (at least 5-6) in a medium where the natural amino acid is replaced by its heavy counterpart.[6][7][14] Using dialyzed fetal bovine serum (FBS) is critical to prevent dilution of the heavy label by free amino acids present in regular serum.[15]

Materials:

-

SILAC-grade DMEM, deficient in L-Arginine and L-Lysine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution

-

"Light" L-Arginine (Arg-0) and L-Lysine (Lys-0)

-

"Heavy" L-Arginine (e.g., ¹³C₆, ¹⁵N₄ Arg-10) and L-Lysine (e.g., ¹³C₆, ¹⁵N₂ Lys-8)

-

Phosphate-Buffered Saline (PBS)

-

Cell line of interest

Procedure:

-

Media Preparation:

-

Prepare two types of media: "Light" and "Heavy".

-

To the SILAC DMEM base, add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1x.

-

To the "Light" medium, add Arg-0 and Lys-0 to their normal physiological concentrations (e.g., 84 mg/L and 146 mg/L, respectively).[15]

-

To the "Heavy" medium, add Arg-10 and Lys-8 to the same final concentrations. Note: You must account for the different molecular weights of the heavy amino acids.[16]

-

Sterile-filter both media using a 0.22 µm filter.

-

-

Cell Adaptation (Incorporation Phase):

-

Split a healthy, log-phase culture of your cells into two T-75 flasks.

-

Culture one flask in the "Light" medium and the other in the "Heavy" medium.

-

Passage the cells for at least five to six cell doublings in their respective media. This is crucial to ensure >97% incorporation of the heavy amino acids.[14]

-

Self-Validation Checkpoint: After 5 doublings, harvest a small aliquot of cells from the "Heavy" flask, extract proteins, digest with trypsin, and analyze by MS to confirm incorporation efficiency is >97%.[14]

-

-

Experimental Treatment:

-

Once full incorporation is confirmed, plate the "Light" and "Heavy" cells for your experiment.

-

Apply your experimental treatment (e.g., drug, growth factor) to one population and a vehicle/control to the other.

-

-

Harvesting and Mixing:

-

Wash cells with cold PBS.

-

Harvest the cells (e.g., by scraping).

-

Count the cells from each population. Combine the "Light" and "Heavy" populations in a precise 1:1 ratio into a single microfuge tube.

-

Centrifuge the mixed cell suspension to pellet the cells. Discard the supernatant. The sample is now ready for protein extraction and downstream MS analysis.

-

Troubleshooting Common SILAC Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Labeling (<95%) | Insufficient cell doublings.[14] Contamination from non-dialyzed serum or other media components.[14][15] | Extend cell culture for 1-2 more doublings. Always use dialyzed FBS. Ensure all media supplements are free of unlabeled amino acids. |

| Arginine-to-Proline Conversion | Some cell lines have high arginase activity, converting labeled arginine to labeled proline, which complicates quantification.[15][17] | Reduce the concentration of arginine in the medium.[15] If the problem persists, use a cell line with lower arginase activity or consider alternative labeling strategies. |

| Poor Cell Growth in Heavy Media | Toxicity from impurities in labeled amino acids or stress from amino acid depletion. | Ensure you are using high-quality, SILAC-grade amino acids. Check that the concentrations of all essential amino acids are correct. |

Workflow for ¹⁵N-Labeling for NMR Structural Studies

Uniform labeling is the method of choice for NMR, as it incorporates ¹⁵N throughout the protein backbone, enabling a wide range of structural and dynamic experiments.[8][9]

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent applications of isotopic labeling for protein NMR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. users.cs.duke.edu [users.cs.duke.edu]

- 9. protein-nmr.org.uk [protein-nmr.org.uk]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 12. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Isotopic Scrambling in ¹⁵N Tracer Experiments

Prepared by: Gemini, Senior Application Scientist

Section 1: Frequently Asked Questions - The Fundamentals of Isotopic Scrambling

This section covers the core concepts of ¹⁵N isotopic scrambling. Understanding the "what, why, and when" is the first step toward prevention.

Q1: What is ¹⁵N isotopic scrambling and why is it a critical problem?

A1: Isotopic scrambling is the unintentional transfer of the ¹⁵N stable isotope from your labeled tracer molecule to other metabolites that are not part of the direct, intended metabolic pathway.[1] For example, if you are tracing the metabolism of ¹⁵N-Glutamine, finding the ¹⁵N label on an amino acid like Alanine, which can be synthesized via transamination, is an expected result. However, finding significant enrichment in a distant metabolite pool where no direct biochemical link exists within your experimental timeframe is a sign of scrambling.

Q2: What are the primary biological causes of ¹⁵N scrambling during an experiment?

A2: Scrambling is not a random event; it is driven by ongoing, legitimate biochemical reactions that are allowed to continue after sample collection. The primary drivers are enzymes that shuttle nitrogen throughout the cell's metabolic network.

-

Transamination Reactions: This is the most common cause. Transaminases are highly active enzymes that transfer amino groups (NH₂) from an amino acid to an α-keto acid. If your ¹⁵N label is on an amino acid's nitrogen, these enzymes can rapidly distribute that labeled nitrogen to a wide array of other amino acids and related metabolites.[1]

-

One-Carbon Metabolism: Pathways like the folate and methionine cycles are central hubs for both carbon and nitrogen metabolism. Choline metabolism, for instance, intersects with these pathways, creating opportunities for the ¹⁵N label to be exchanged and redistributed.[1]

-

Continued Metabolism Post-Harvest: Many key metabolites have turnover rates measured in seconds.[2][3] If enzymatic activity is not halted almost instantaneously upon harvesting cells or tissue, metabolic processes will continue. This allows the ¹⁵N label to "scramble" from its initial location into interconnected pathways, artifactually enriching downstream metabolites. This is the single most significant source of experimental scrambling.

Q3: At which stages of my workflow is scrambling most likely to occur?

A3: Scrambling is predominantly an artifact of the sample preparation process. The window between when you harvest your biological sample (e.g., aspirating media from a cell culture plate) and when all enzymatic activity is completely denatured is the critical period where most scrambling occurs.

Caption: Workflow highlighting the critical quenching step.

Section 2: Troubleshooting Guide - Diagnosing and Solving Scrambling Issues

This section provides practical advice for identifying scrambling in your data and pinpointing procedural causes.

Q4: I'm seeing ¹⁵N enrichment in unexpected metabolites. How do I confirm this is scrambling?

A4: The key is to systematically evaluate your data against known biochemical pathways.

-

Pathway Analysis: Map your labeled tracer and the unexpectedly enriched metabolites onto a metabolic chart. Is there a plausible, rapid connection via a known pathway (like transamination)? If not, it's likely a processing artifact.

-

Control Samples: Analyze unlabeled (¹⁴N) control samples that have been processed identically. This helps rule out analytical artifacts like co-eluting isobaric interferences.

-

Time-Course Experiment: If scrambling is suspected, a short time-course labeling experiment (e.g., sampling at 1, 5, and 15 minutes) can be informative. True metabolic incorporation should show a progressive increase in enrichment in downstream products. Artifactual scrambling that occurs during quenching will often appear as constant, low-level enrichment across all time points in unexpected molecules.

-

Examine "Sentinel" Metabolites: Look for enrichment in amino acids that are hubs of nitrogen metabolism (e.g., glutamate, aspartate). If you are feeding a tracer that should not rapidly label these pools and they appear enriched, it points to a breakdown in your quenching procedure.[1]

Q5: My results are inconsistent between replicates. Could my quenching protocol be the cause?

A5: Absolutely. Inconsistent quenching is a major source of variability. Because metabolite turnover is so rapid, even a few seconds of difference in the time it takes to quench each sample can lead to significant variations in the measured isotopic enrichment.[2][3]

To diagnose this, critically evaluate your procedure for harvesting and quenching:

-

Timing: Are you timing the process from media aspiration to the addition of quenching solution for every single sample? Is that time identical for all replicates?

-

Temperature: Is your quenching solution maintained at the correct, ultra-low temperature throughout the entire batch processing? For example, quenching solutions at -40°C or colder are common.[4]

-

Volume and Mixing: Are you using a sufficient volume of quenching solution (e.g., a 3:1 or greater ratio of solution to sample volume) to instantly drop the temperature and denature enzymes?[4] Is mixing immediate and thorough?

Any inconsistency in these parameters will result in variable degrees of scrambling, leading directly to poor reproducibility between your biological replicates.

Section 3: Protocols and Best Practices - Proactive Prevention of Scrambling

The best way to deal with scrambling is to prevent it from happening. This section details the most critical procedures and provides a validated protocol.

Q6: What is the most critical step for preventing scrambling?

A6: Metabolic quenching. This is the process of stopping all enzymatic activity almost instantaneously.[5] The goal is to capture a "snapshot" of the metabolic state at the exact moment of harvesting.[2] Effective quenching is achieved by combining two principles: rapidly dropping the temperature to slow metabolism and using a solvent to denature the enzymes permanently.[2]

Q7: Which quenching method should I choose?

A7: The optimal method depends on your sample type (adherent cells, suspension cells, or tissue). For cellular studies, a rapid wash followed by quenching with an ice-cold organic solvent is a robust strategy. For tissues, snap-freezing in liquid nitrogen is the gold standard.[2][3]

| Quenching Method | Sample Type | Pros | Cons |

| Liquid Nitrogen Snap-Freezing | Tissues, Cell Pellets | Fastest possible method to halt metabolism.[5][6] Excellent for preserving labile metabolites. | Requires a subsequent extraction step under cold conditions. Not suitable for adherent cells directly on a plate. |

| Cold Acidic Acetonitrile/Methanol | Adherent & Suspension Cells, Cell Pellets | Simultaneously quenches and extracts metabolites. Acid helps preserve certain high-energy compounds.[3] Simple workflow. | Potential for some metabolite leakage if not performed correctly. Requires careful optimization.[4] |

| Cold Buffered Methanol (-40°C) | Suspension Cells | Effective at halting metabolism while minimizing cell lysis and metabolite leakage compared to pure methanol.[4][7] | Requires a separate cell separation step (centrifugation) which must be done at very low temperatures. |

Q8: Can you provide a validated, step-by-step protocol for quenching and extraction of adherent mammalian cells?

A8: Yes. This protocol is designed to minimize the time between harvesting and enzymatic inactivation, thereby preventing scrambling. It is based on the principle of using an acidic organic solvent mixture to simultaneously quench metabolism and extract metabolites.[3]

Protocol: Rapid Quenching and Extraction for Adherent Cells

Materials:

-

Quenching/Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid. Prepare this solution fresh and pre-chill to -20°C or colder.[3]

-

Cell scraper (pre-chilled).

-

Dry ice or a cooling block for tubes.

Procedure:

-

Preparation: Place the cell culture plate on a level surface. Have your pre-chilled quenching/extraction solvent, cell scraper, and collection tubes ready on ice. Work quickly through the following steps.

-

Media Removal: Aspirate the cell culture media from the well as quickly and completely as possible. This entire step should take less than 10 seconds. Avoid washing with PBS or saline unless absolutely necessary, as this can alter metabolism; if a wash is unavoidable, it must be extremely brief (<10s).[3]

-

Instant Quenching: Immediately add an appropriate volume of the ice-cold (-20°C) quenching/extraction solvent to the plate. For a 6-well plate, 1 mL per well is typical. The cold solvent will rapidly halt enzymatic activity.[3]

-

Cell Lysis and Scraping: Place the plate on a bed of dry ice to keep it frozen. Use a pre-chilled cell scraper to scrape the cells in the frozen solvent. The ice crystals formed will aid in cell lysis.

-

Collection: Collect the resulting cell lysate/slurry into a pre-chilled microcentrifuge tube.

-

Final Extraction: Vortex the tube vigorously for 30 seconds and place it on ice or a shaker at 4°C for 10-15 minutes to ensure complete extraction.

-

Clarification: Centrifuge the extract at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Sample Collection: Carefully transfer the supernatant, which contains your metabolites, to a new, clean autosampler vial for LC-MS analysis.

Q9: Are there any analytical (LC-MS) settings that can contribute to or mitigate the appearance of scrambling?

A9: While most scrambling is biological and occurs pre-injection, the analytical method can introduce artifacts that mimic scrambling.

-

In-Source Fragmentation: Electrospray ionization (ESI) is a "soft" technique, but some fragile metabolites can still fragment in the ion source.[8] This can create fragments with an m/z that misleadingly matches another metabolite, which could be misinterpreted as labeling. Optimizing source parameters (e.g., capillary voltage, gas temperatures) can minimize this.

-